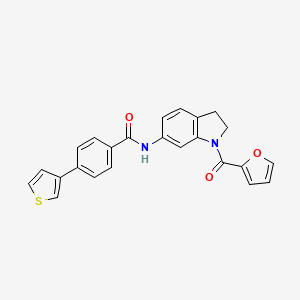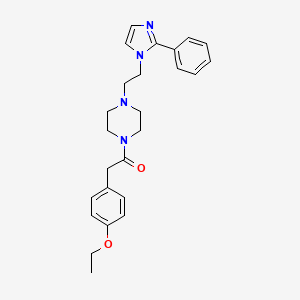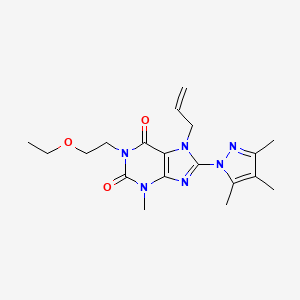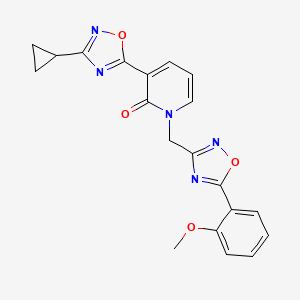
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide, commonly known as FITB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of FITB involves its ability to bind to specific targets in cells and modulate their activity. FITB has been shown to interact with various proteins such as tubulin, histone deacetylases, and cyclooxygenases, which play important roles in cell division, gene expression, and inflammation, respectively. By modulating the activity of these proteins, FITB can exert its therapeutic effects.
Biochemical and Physiological Effects:
FITB has been shown to have various biochemical and physiological effects in cells and tissues. It can induce cell cycle arrest and apoptosis in cancer cells, improve cognitive function in Alzheimer's disease, and reduce inflammation in various tissues. FITB has also been shown to modulate the activity of enzymes such as histone deacetylases and cyclooxygenases, which play important roles in gene expression and inflammation, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
FITB has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal candidate for drug discovery and development. However, FITB also has some limitations, such as its poor solubility and stability, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on FITB, including its potential applications in other diseases such as diabetes, cardiovascular disease, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of FITB and to optimize its pharmacological properties for clinical use. Finally, the development of novel synthetic methods for FITB and its derivatives could lead to the discovery of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
FITB can be synthesized using a multi-step process involving the reaction of furan-2-carbonyl chloride with indolin-6-amine, followed by the reaction of the resulting intermediate with 4-(thiophen-3-yl)benzoyl chloride. The final product is obtained after purification and isolation using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
FITB has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, FITB has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, FITB has been shown to improve cognitive function and reduce neuroinflammation. In inflammation research, FITB has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Propriétés
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c27-23(18-5-3-16(4-6-18)19-10-13-30-15-19)25-20-8-7-17-9-11-26(21(17)14-20)24(28)22-2-1-12-29-22/h1-8,10,12-15H,9,11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVVLGNDMLIHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2731911.png)

![3,4-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2731913.png)
![N-[[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2731915.png)

![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2731917.png)



![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2731925.png)
![tert-Butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B2731926.png)


![N-(3,4-dimethoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2731934.png)